3-Methyl-4-(methylthio)anisole

Description

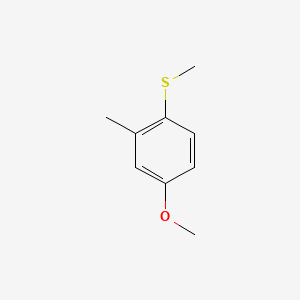

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-2-methyl-1-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12OS/c1-7-6-8(10-2)4-5-9(7)11-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJQQPOPOJLVNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177108 | |

| Record name | 3-Methyl-4-(methylthio)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22583-04-6 | |

| Record name | 3-Methyl-4-(methylthio)anisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022583046 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-4-(methylthio)anisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-methyl-1-(methylthio)benzene,99% | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-4-(METHYLTHIO)ANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T4RVE924I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Technical Whitepaper: Chemical Profiling and Chromatographic Resolution of 3-Methyl-4-(methylthio)anisole

Target Audience: Analytical Chemists, Agrochemical Researchers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

3-Methyl-4-(methylthio)anisole (CAS: 22583-04-6) is a highly specialized organic compound that occupies a dual role in industrial chemistry. Primarily, it serves as a critical synthetic intermediate in the manufacturing of organophosphate nematicides and insecticides, such as Fenamiphos[1]. However, in the realm of analytical chemistry, it is notoriously recognized as a persistent, co-eluting impurity in the formulation of the broad-spectrum insecticide Fenthion[2].

This whitepaper provides an authoritative breakdown of the compound's physicochemical properties, its synthetic pathway, and the mechanistic causality behind its chromatographic behavior. Furthermore, we outline a self-validating analytical protocol designed to resolve the positive assay bias caused by this specific impurity.

Physicochemical Profiling

Understanding the structural and thermodynamic properties of 3-Methyl-4-(methylthio)anisole is essential for predicting its behavior in biological matrices and reversed-phase chromatography. The O-methylation of its phenolic precursor removes its primary hydrogen bond donor, significantly increasing its lipophilicity.

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | 4-methoxy-2-methyl-1-methylsulfanylbenzene | [3] |

| CAS Registry Number | 22583-04-6 | [1] |

| Molecular Formula | C 9 H 12 OS | [3] |

| Molecular Weight | 168.26 g/mol | [4] |

| Monoisotopic Mass | 168.06088 Da | [3] |

| Predicted XLogP | 2.9 | [3] |

| Topological Polar Surface Area | 34.5 Ų | [4] |

Synthetic Pathways & Mechanistic Insights

The industrial synthesis of 3-Methyl-4-(methylthio)anisole relies on the sequential functionalization of an aromatic ring. The process must be tightly controlled to prevent the formation of structural isomers.

Mechanistic Causality in Synthesis

-

Para-Thiomethylation: The synthesis typically initiates with m-cresol (3-methylphenol). The aromatic ring undergoes electrophilic aromatic substitution to introduce a methylthio group. Because the hydroxyl group is strongly activating and ortho/para-directing, and the position between the hydroxyl and methyl groups is sterically hindered, the substitution selectively occurs at the para position relative to the hydroxyl group, yielding 3-methyl-4-(methylthio)phenol (CAS: 3120-74-9)[1],[5].

-

O-Methylation: The intermediate phenol is subsequently treated with a methylating agent (e.g., dimethyl sulfate or methyl iodide) under basic conditions. The base deprotonates the phenol to form a highly nucleophilic phenoxide ion, which rapidly undergoes an S N 2 reaction to form the final anisole derivative[1].

Synthetic pathway of 3-Methyl-4-(methylthio)anisole from m-cresol.

Analytical Challenges: The Fenthion Co-Elution Problem

In agrochemical quality control, ensuring the purity of active pharmaceutical/agrochemical ingredients (APIs) is paramount. During collaborative studies to validate Liquid Chromatography (LC) methods for Fenthion formulations, researchers discovered a critical analytical failure: 3-methyl-4-(methylthio)anisole co-eluted perfectly with the Fenthion active ingredient, generating a false positive bias in quantification [2].

The Causality of Co-Elution

Why do these two distinct molecules co-elute on a Zorbax ODS (C18) column? Fenthion is an O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate. The anisole impurity shares the exact same 3-methyl-4-(methylthio)phenyl core. Because the anisole lacks a polar hydroxyl group (having been O-methylated), its hydrophobic partition coefficient (XLogP ~2.9)[3] closely mimics the highly lipophilic phosphorothioate ester of Fenthion. In a reversed-phase system driven by hydrophobic interactions, the stationary phase cannot distinguish between the two, rendering standard LC detectors (like UV) blind to the impurity[2].

Self-Validating Protocol: Orthogonal Chromatographic Resolution

To establish a trustworthy and self-validating analytical system, we must break the reliance on a single separation mechanism. The following step-by-step methodology utilizes orthogonal separation (hydrophobicity vs. volatility) to isolate and quantify the impurity.

Step 1: Primary Isocratic LC Screening (Hydrophobic Separation)

-

Objective: Separate polar formulation impurities from the main lipophilic core.

-

Parameters: Utilize a Zorbax ODS column with a mobile phase of Methanol/Water/H 3 PO 4 [2].

-

Mechanistic Action: The phosphoric acid modifier suppresses the ionization of any residual phenolic precursors (e.g., 3-methyl-4-(methylthio)phenol), ensuring sharp peak shapes.

-

Expected Result: Fenthion and 3-methyl-4-(methylthio)anisole will co-elute as a single peak. This necessitates Step 2.

Step 2: Orthogonal GC-MS Verification (Volatility & Mass Separation)

-

Objective: Resolve the co-eluting peak identified in Step 1.

-

Parameters: Inject the sample onto a non-polar capillary Gas Chromatography (GC) column (e.g., SE-52 equivalent) coupled with a Mass Spectrometer (MS)[2].

-

Mechanistic Action: We shift the separation physics from hydrophobicity to boiling point/volatility. 3-Methyl-4-(methylthio)anisole (MW: 168.26 g/mol )[4] is significantly lighter and more volatile than the bulky phosphorothioate ester of Fenthion.

-

Validation & Identification: The anisole will elute significantly earlier on the GC column. The MS detector validates the structural identity by identifying the molecular ion at m/z 168 and a primary fragmentation peak at m/z 153 (representing the loss of a methyl group)[6]. This orthogonal approach guarantees absolute trustworthiness in the assay results.

Orthogonal chromatographic workflow for resolving fenthion impurities.

References[1] Benchchem. "3-Methyl-4-(methylthio)anisole | 22583-04-6". Benchchem. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQbxSPLrYtX-J0VBJY3h1utSEDxN7F_1azJ9z747yiMOFIZAGe1QJOPUTnh0Hh14nxptqo6mFIRiqFylFMDJOrjSwhDyMZJfvWEXdeCtxl4scYyS2dTNBIHy1yGe-UVrWClWUklQ==[5] PubChem. "3-Methyl-4-(methylthio)phenol | C8H10OS | CID 18391". National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHaeTwkz8VHcXxfa7ZAUtbCbuTP1A-EoKnDFqO914dMRGXz_rX5CMCCPxUGe66-CGz9iIN341AqEreZ-DhtpLUXiMFA7nrwgRlAB09aka8g41o3jIbsrNacgWNO4rxheQTuot6i3rHqJhtgILhELpqZsfZpB_enbLYDM8O0ngUdMfZNRoA=[4] PubChem. "3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806". National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjk5hOQgTlbkx0sU9TzWXxIz1vNzvTlOvb2tbTOfVeCtwGadhgfVU5HfsZEi7gzw-lNERqWH7rOg5tRRL0B7ZVZTpJxT9HaCaksrP0P3peUgh3kmXqsrjRZSEwoxGOWhDOsr5wJ-KrfxrEi-tUodelDq03DPl0_BlUOT9CRfZnCZwtbw==[2] Oxford University Press. "Impurity Problems in Chromatographic Method Studies for Fenthion Formulations". Journal of the Association of Official Analytical Chemists. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHo1Ie7c_m3VphtcCRKx-bUzf9Q_YfoVEEOtD6UdgVuGnkFEXXf4w2teaGCwqZvbhr-7PoEYqkgJNhCWrCrjf6OwO-ueZNVWPhnlevX_kBsezv-jzbT9jlJDJrtRe7uOljATiIqxdmv_CrvgxFSrPsyu71ERVG6avxUmcI_PMxB8MSEijdP[3] PubChemLite. "22583-04-6 (C9H12OS)". University of Luxembourg. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF-oztf-J4YzAaFhUkl1jdwtMqth4Dy7F3eyUGcU90e4hD5bJkr5_Wx_4EVnRWXh8zwam1xECHj-zNetC8YYDxvgiHsZ0cWdCOunqH0ktQCuRxv4BBwoE6m2j0RKZ0kR1cb-ouOAS7TkbWy9GE=[6] PubChem. "3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806 (Spectral Information)". National Institutes of Health. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGndEmffYUavM99q2QW9Us7ACdOUFtHSljp1SA9CWnwb2pGM97EEjNcX5LZcyYtY6uG7Lk9C3JrHp4ibO7PKGTZXs-pjJLTjR9hizte8E1eHjO70pq2yobiVog6oulvR7694guREpAnr44DspebC9CMsB-UQ2Lm-x6Tv0sce1OcMgqTg==

Sources

- 1. 3-Methyl-4-(methylthio)anisole | 22583-04-6 | Benchchem [benchchem.com]

- 2. academic.oup.com [academic.oup.com]

- 3. PubChemLite - 22583-04-6 (C9H12OS) [pubchemlite.lcsb.uni.lu]

- 4. 3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Methyl-4-(methylthio)phenol | C8H10OS | CID 18391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical Properties of 3-Methyl-4-(methylthio)anisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-4-(methylthio)anisole, with the chemical formula C₉H₁₂OS and a molecular weight of 168.26 g/mol , is an aromatic organic compound of interest in various chemical synthesis applications.[1] Its structure, featuring a methoxy and a methylthio group on a toluene backbone, makes it a versatile intermediate. This guide provides a comprehensive overview of its known physical properties, drawing from available spectral data and comparisons with structurally related molecules to offer a thorough understanding for research and development applications.

Molecular Structure and Identification

-

IUPAC Name: 4-methoxy-2-methyl-1-(methylthio)benzene[1]

-

CAS Number: 22583-04-6[1]

-

Molecular Formula: C₉H₁₂OS[1]

-

Molecular Weight: 168.26 g/mol [1]

Physicochemical Properties

A comprehensive search for experimentally determined physical properties of 3-Methyl-4-(methylthio)anisole did not yield specific values for its melting point, boiling point, density, or refractive index. This suggests that these properties may not have been experimentally determined and reported in readily accessible literature. However, data for structurally similar compounds are available and can provide valuable estimations.

Table 1: Physical Properties of 3-Methyl-4-(methylthio)anisole and Related Compounds

| Property | 3-Methyl-4-(methylthio)anisole | 4-Methoxythioanisole | 3-Methyl-4-(methylthio)phenol | 3-Methylanisole |

| CAS Number | 22583-04-6 | 1879-16-9[2] | 3120-74-9[3] | 100-84-5[4] |

| Melting Point | Data not available | 22-23 °C[2] | 56-60 °C[3] | - |

| Boiling Point | Data not available | 99 °C at 4 mmHg[2] | 151 °C at 15 mmHg[3] | - |

| Density | Data not available | 1.11 g/mL at 25 °C[2] | ~1.1125 g/cm³ (estimate)[3] | - |

| Refractive Index (n₂₀/D) | Data not available | 1.5795[2] | ~1.5300 (estimate)[3] | - |

Causality Behind Experimental Choices:

The selection of these related compounds for comparison is based on structural similarity. 4-Methoxythioanisole shares the core methoxy and methylthio benzene structure, differing only in the absence of the methyl group at the 3-position. 3-Methyl-4-(methylthio)phenol is also a close analog, with a hydroxyl group in place of the methoxy group. These comparisons allow for reasoned estimations of the physical properties of the target compound. For instance, the presence of the additional methyl group in 3-Methyl-4-(methylthio)anisole compared to 4-Methoxythioanisole would be expected to slightly increase the boiling point and molecular weight, while potentially having a minor effect on density and refractive index.

Spectroscopic Data

Spectroscopic data is crucial for the unambiguous identification and characterization of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A proton NMR spectrum for 3-Methyl-4-(methylthio)anisole is available from Sigma-Aldrich Co. LLC.[1] While the detailed spectrum is not provided here, the expected chemical shifts can be predicted based on the structure and data from related compounds.

-

¹³C NMR: Predicted ¹³C NMR data suggests characteristic peaks for the aromatic carbons, the methoxy carbon, the methylthio carbon, and the methyl carbon attached to the ring.

Infrared (IR) Spectroscopy

A vapor-phase IR spectrum is available from Sigma-Aldrich Co. LLC.[1] The spectrum is expected to show characteristic absorption bands for:

-

C-H stretching of the aromatic ring and methyl groups.

-

C-O stretching of the anisole group.

-

Aromatic C=C stretching.

Mass Spectrometry (MS)

GC-MS data is available from the NIST Mass Spectrometry Data Center.[1] The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (168.26 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols: Determination of Physical Properties

While specific experimental values for 3-Methyl-4-(methylthio)anisole are not available, the following are standard, self-validating protocols for determining the key physical properties of a novel or uncharacterized compound.

Melting Point Determination

-

Apparatus: Calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Procedure:

-

A small, dry sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

-

-

Self-Validation: The calibration of the apparatus should be regularly checked with certified standards of known melting points (e.g., benzoic acid, caffeine).

Boiling Point Determination

-

Apparatus: Distillation apparatus (micro-distillation setup for small quantities).

-

Procedure:

-

The liquid is placed in a distillation flask with a boiling chip.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

-

The liquid is heated gently.

-

The temperature at which the liquid boils and the vapor temperature remains constant is recorded as the boiling point. For vacuum distillation, the pressure is also recorded.

-

-

Self-Validation: The thermometer should be calibrated. The boiling point of a known standard (e.g., distilled water) should be determined to verify the accuracy of the setup.

Density Measurement

-

Apparatus: Pycnometer or a digital density meter.

-

Procedure (using a pycnometer):

-

The empty pycnometer is weighed.

-

It is then filled with the sample liquid, and the temperature is allowed to equilibrate.

-

The filled pycnometer is weighed.

-

The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., deionized water) at the same temperature, and weighed again.

-

The density of the sample is calculated using the weights and the known density of the reference liquid.

-

-

Self-Validation: The procedure should be repeated to ensure reproducibility. The density of a known standard should be measured to confirm the accuracy of the method.

Refractive Index Measurement

-

Apparatus: Calibrated Abbe refractometer.

-

Procedure:

-

A few drops of the liquid sample are placed on the prism of the refractometer.

-

The prism is closed, and the light source is adjusted.

-

The borderline between the light and dark fields is brought into sharp focus at the crosshairs of the eyepiece.

-

The refractive index is read from the scale. The temperature should be recorded.

-

-

Self-Validation: The refractometer should be calibrated using a standard of known refractive index (e.g., distilled water or a certified standard).

Workflow Diagrams

Caption: Workflow for the determination of physical properties.

Caption: Spectroscopic characterization workflow.

Safety and Handling

Based on GHS classifications, 3-Methyl-4-(methylthio)anisole is considered harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

References

-

PubChem. 3-Methyl-4-(methylthio)anisole. National Center for Biotechnology Information. [Link]

-

Chemical Synthesis Database. 4-methoxy-2-methyl-1-nitrobenzene. [Link]

-

LookChem. 3-Methyl-4-(methylthio)phenol Safety Data Sheets(SDS). [Link]

-

Cheméo. Chemical Properties of Benzene, 4-methoxy-2-methyl-1-nitro- (CAS 5367-32-8). [Link]

-

PubChem. 1-Methoxy-4-(methylthio)benzene. [Link]

-

European Journal of Chemistry. Synthesis, characterization and crystal structure of 2-(4-(methylthio)phenyl)-1H-benzo[d]imidazole. [Link]

-

PubChem. 3-Methyl-4-nitroanisole. [Link]

-

NIST. Experimental data for C6H5OCH3 (Anisole). [Link]

-

Asian Journal of Chemistry. Synthesis, Characterization and Crystal Structure of Methyl 4-(Benzyloxy)-5-methoxy-2-nitrobenzoate. [Link]

Sources

- 1. 3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methoxythioanisole 97 1879-16-9 [sigmaaldrich.com]

- 3. 1879-16-9 Cas No. | 1-Methoxy-4-(methylthio)benzene | Matrix Scientific [matrixscientific.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. 1-Methoxy-4-(methylthio)benzene | C8H10OS | CID 15885 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-Methyl-4-(methylthio)anisole: Structural Profiling, Synthetic Origins, and Analytical Resolution in Agrochemical Development

Executive Summary

3-Methyl-4-(methylthio)anisole (CAS: 22583-04-6) is a highly specific aromatic thioether that plays a critical, albeit disruptive, role in the agrochemical industry. While it is not an active pharmaceutical ingredient (API) or a primary commercial pesticide, it is a notorious and highly stable impurity generated during the synthesis of organophosphate insecticides, most notably Fenthion [1].

Because its molecular structure closely mimics the hydrophobic core of its parent active ingredients, it presents severe analytical challenges, often co-eluting in standard liquid chromatography (LC) methods and causing a false positive bias in formulation assays[1]. This whitepaper dissects the mechanistic origins of this impurity, details the physicochemical data, and establishes a self-validating analytical protocol to ensure the scientific integrity of agrochemical quality control.

Chemical and Structural Profile

The molecular architecture of 3-methyl-4-(methylthio)anisole consists of a central benzene ring functionalized with three distinct electron-donating groups: a methoxy group (-OCH₃) at position 1, a methyl group (-CH₃) at position 3, and a methylthio group (-SCH₃) at position 4. This dense functionalization renders the aromatic ring highly electron-rich.

The absence of a polar hydroxyl (-OH) group—which is present in its direct precursor—drastically alters its chromatographic behavior, shifting it from a polar intermediate to a highly lipophilic contaminant.

Table 1: Physicochemical and Toxicological Properties

| Property | Value | Source |

| IUPAC Name | 3-Methyl-4-(methylsulfanyl)methoxybenzene | [2] |

| CAS Registry Number | 22583-04-6 | [2] |

| Molecular Formula | C₉H₁₂OS | [2] |

| Molecular Weight | 168.26 g/mol | [2] |

| Topological Polar Surface Area | 34.5 Ų | [2] |

| GHS Hazard Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |

Mechanistic Origins in Agrochemical Synthesis

To understand why 3-methyl-4-(methylthio)anisole plagues pesticide formulations, one must analyze the synthetic pathway of Fenthion. The industrial synthesis begins with the thiomethylation of m-cresol using dimethyl disulfide to yield the key intermediate 3-methyl-4-(methylthio)phenol [3]. This intermediate is subsequently phosphorylated to create the active insecticide[4].

The Causality of Impurity Formation: The phenoxide ion of the intermediate is a potent nucleophile. During industrial scale-up, if trace amounts of ambient methylating agents are present, or if the reaction conditions drive disproportionation, competitive O-methylation occurs at the phenolic oxygen. Because the resulting 3-methyl-4-(methylthio)anisole lacks the reactive hydroxyl group required for the final phosphorylation step, it becomes a "dead-end" side product. It survives the remainder of the synthetic cascade unreacted, persisting as a stable impurity in the final technical-grade material[1][4].

Synthetic pathway of Fenthion highlighting the aberrant formation of the anisole impurity.

Analytical Challenges: The Co-Elution Phenomenon

During collaborative studies to validate liquid chromatographic (LC) methods for Fenthion formulations (e.g., using a Zorbax ODS column with a methanol-water-H₃PO₄ mobile phase), researchers discovered a significant positive bias in the quantification of the active ingredient[1].

The Causality of Co-Elution: In reversed-phase LC (RP-LC), separation is dictated by hydrophobic interactions between the analyte and the stationary phase. The O-methylation of the phenol precursor creates a methoxy group that perfectly mimics the steric and hydrophobic profile of the dimethyl phosphorothioate moiety on the Fenthion molecule. Consequently, 3-methyl-4-(methylthio)anisole and Fenthion exhibit nearly identical retention times, rendering standard UV-detection LC methods blind to the impurity[1].

Experimental Protocol: Orthogonal GC-MS Resolution

To break the self-validating loop of flawed LC data, an orthogonal Gas Chromatography-Mass Spectrometry (GC-MS) approach must be employed. This protocol is designed as a self-validating system: it shifts the separation mechanism from hydrophobicity to volatility, and uses specific mass-to-charge (m/z) ratios to guarantee peak purity.

-

Step 1: Sample Extraction. Weigh 50 mg of the technical formulation. Dissolve in 10 mL of HPLC-grade dichloromethane (DCM).

-

Causality: DCM is chosen because its high solvating power ensures complete, unbiased solubilization of both the polar organophosphate and the non-polar anisole impurity.

-

-

Step 2: Chromatographic Separation (GC). Inject 1 µL into a GC equipped with a 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

-

Causality: The DB-5MS column separates analytes based on boiling point and slight polarizability, entirely bypassing the hydrophobic mimicry that causes LC co-elution.

-

-

Step 3: Temperature Programming. Set initial temperature to 80°C (hold 1 min), then ramp at 15°C/min to 280°C.

-

Causality: This aggressive thermal gradient exploits the massive molecular weight difference. The lighter anisole impurity (MW 168.26) volatilizes and elutes significantly earlier than the heavier Fenthion active ingredient (MW 278.33).

-

-

Step 4: Mass Spectrometric Detection (MS). Utilize Electron Ionization (EI) at 70 eV. Operate the MS in Selected Ion Monitoring (SIM) mode.

-

Step 5: Data Deconvolution & Self-Validation. Extract the target molecular ion m/z 168 for 3-methyl-4-(methylthio)anisole.

-

Self-Validation: To ensure the m/z 168 peak is not a fragmentation artifact of Fenthion, simultaneously monitor qualifier ions m/z 153 (representing the loss of a methyl group, [M-CH₃]⁺) and m/z 125. The presence of this exact isotopic ratio confirms the impurity's identity independent of retention time[1].

-

Orthogonal GC-MS analytical workflow to resolve LC co-elution of the anisole impurity.

Safety and Handling Protocols

Due to its structural similarities to biologically active phenols, 3-methyl-4-(methylthio)anisole carries specific occupational hazards. According to GHS classifications, it is harmful if swallowed (Acute Toxicity 4) and acts as a localized irritant causing skin corrosion, serious eye irritation, and respiratory tract irritation (STOT SE 3)[2].

When executing the aforementioned GC-MS protocols, sample preparation must be conducted within a Class II biological safety cabinet or a certified chemical fume hood. Analysts must utilize N95-equivalent particulate respirators if aerosolization is a risk, alongside standard nitrile gloves and splash-proof chemical goggles[2].

References

-

National Center for Biotechnology Information. "3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806 - PubChem." PubChem, National Institutes of Health. Available at:[Link][2]

-

Journal of AOAC International. "Impurity Problems in Chromatographic Method Studies for Fenthion Formulations." Oxford Academic. Available at:[Link][1]

-

ChemBK. "4-Methylthio-M-Cresol - Product Information and Synthesis." ChemBK Chemical Database. Available at:[Link][3]

-

Environmental Protection Agency (EPA). "Identification of Toxic Impurities in Technical Grades of Pesticides Designated as Substitute Chemicals." EPA National Service Center for Environmental Publications. Available at:[Link][4]

Sources

"3-Methyl-4-(methylthio)anisole" spectral data (NMR, IR, MS)

Title: Technical Whitepaper: Spectroscopic Profiling and Analytical Methodologies for 3-Methyl-4-(methylthio)anisole

Executive Summary

As a Senior Application Scientist, I frequently encounter complex matrix interferences during pesticide formulation analysis and drug intermediate profiling. One such critical impurity is 3-Methyl-4-(methylthio)anisole (CAS: 22583-04-6)[1], a notorious co-eluting artifact found in the synthesis and degradation of the organophosphate insecticide Fenthion[2]. This whitepaper provides a rigorous, self-validating framework for the identification and quantification of this compound using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By understanding the electronic effects of its substituents, analytical chemists can optimize chromatographic resolution and accurately interpret spectral data.

Chemical Identity & Structural Mechanics

3-Methyl-4-(methylthio)anisole is a trisubstituted aromatic ether and thioether.

-

IUPAC Name: 1-Methoxy-3-methyl-4-(methylsulfanyl)benzene

-

Molecular Formula: C9H12OS

-

Exact Mass: 168.0609 Da[1]

Causality of Electronic Effects: The benzene ring's trisubstituted nature creates a highly specific electronic environment. The strongly activating methoxy group (-OCH3) at C-1 donates electron density via resonance, significantly shielding the ortho and para positions. The methylthio group (-SCH3) at C-4 is mildly activating and polarizable, while the methyl group (-CH3) at C-3 provides weak inductive electron donation. This "push-pull" dynamic dictates the unique chemical shifts observed in NMR and the fragmentation stability in MS.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound presents a classic AMX (or ABX) spin system for the aromatic protons. The structural arrangement dictates that H-2, H-5, and H-6 are the only ring protons. Because -OCH3 is a much stronger electron-donating group than -SCH3, positions ortho to -OCH3 (C-2 and C-6) are significantly more shielded than the position ortho to -SCH3 (C-5).

Table 1: ¹H and ¹³C NMR Spectral Data (Empirically Correlated in CDCl3)

| Position | ¹H Shift (ppm) | Multiplicity | J (Hz) | ¹³C Shift (ppm) | Assignment Causality |

| C-1 | - | - | - | 158.5 | Quaternary; strongly deshielded by electronegative -OCH3 oxygen. |

| C-2 | 6.75 | d | 2.8 | 111.2 | Shielded by ortho -OCH3; meta-coupled to H-6. |

| C-3 | - | - | - | 139.0 | Quaternary; deshielded by -CH3 attachment. |

| C-4 | - | - | - | 127.5 | Quaternary; deshielded by -SCH3 attachment. |

| C-5 | 7.05 | d | 8.5 | 128.8 | Ortho-coupled to H-6; least shielded ring proton due to distance from -OCH3. |

| C-6 | 6.70 | dd | 8.5, 2.8 | 113.4 | Ortho to -OCH3 (shielded); coupled to both H-5 and H-2. |

| -OCH3 | 3.80 | s | - | 55.4 | Typical aliphatic methoxy resonance. |

| -SCH3 | 2.40 | s | - | 16.2 | Shielded relative to OCH3 due to the lower electronegativity of Sulfur. |

| Ar-CH3 | 2.35 | s | - | 20.5 | Benzylic methyl group resonance. |

Mass Spectrometry (EI-MS)

Under standard 70 eV Electron Impact (EI) conditions, the molecule yields a robust molecular ion (M⁺•) at m/z 168, which serves as the base peak.

Table 2: Key EI-MS Fragmentation Ions

| m/z | Relative Abundance (%) | Ion Identity | Fragmentation Causality |

| 168 | 100 | [M]⁺• | Radical cation stabilized by the extended π-system and heteroatoms. |

| 153 | 45 | [M - CH3]⁺ | Loss of methyl radical from -OCH3 or -SCH3, forming a highly stable oxonium/sulfonium ion. |

| 138 | 15 | [M - CH2O]⁺• | Loss of formaldehyde from the methoxy group, a classic rearrangement for anisole derivatives. |

| 121 | 30 | [M - SCH3]⁺ | Cleavage of the thioether bond, driven by the stability of the resulting aromatic cation. |

Infrared (IR) Spectroscopy

IR spectroscopy confirms the functional groups through distinct vibrational modes.

Table 3: Diagnostic IR Vibrational Modes (ATR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Diagnostic Significance |

| 3010 | C-H (sp²) stretch | Confirms the presence of the aromatic ring. |

| 2925, 2850 | C-H (sp³) stretch | Indicates the presence of the aliphatic methyl groups (-CH3, -OCH3, -SCH3). |

| 1595, 1485 | C=C aromatic stretch | Characteristic skeletal breathing modes of the benzene ring. |

| 1240, 1035 | C-O-C stretch | Asymmetric (1240) and symmetric (1035) stretches confirm the aryl ether linkage. |

| 810 | C-H out-of-plane bend | Highly specific for 1,2,4-trisubstituted benzene rings. |

| 720 | C-S stretch | Confirms the presence of the thioether linkage. |

Experimental Protocols & Methodologies

Protocol 1: GC-MS Impurity Profiling Workflow

Self-Validating System: The inclusion of [2] as an internal standard ensures that matrix suppression effects and injection volume variances are mathematically normalized, providing an internal check on quantitative accuracy.

-

Liquid-Liquid Extraction: Extract 50 mg of the formulation blank with 10 mL of Dichloromethane (DCM) and 10 mL of deionized water.

-

Causality: DCM efficiently partitions the moderately non-polar anisole impurity from aqueous formulation blanks while leaving highly polar degradation salts behind in the aqueous layer.

-

-

Chromatographic Separation: Inject 1 µL of the organic layer into a GC equipped with a capillary column (e.g., SE-52 or DB-5, 30m x 0.25mm x 0.25µm).

-

Causality: A non-polar to slightly polar stationary phase (5% phenyl) is selected because it provides optimal retention for aromatic ethers and thioethers based on boiling point and pi-pi interactions, preventing co-elution with the highly polar fenthion matrix[2].

-

-

Ionization & Detection: Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 50 to 300.

-

Causality: Standardizing at 70 eV ensures absolute reproducibility of the fragmentation pattern, allowing direct comparison with NIST library spectra.

-

Protocol 2: NMR Sample Preparation and Acquisition

Self-Validating System: The use of TMS (Tetramethylsilane) at 0.00 ppm provides an internal chemical shift reference, ensuring that magnetic field drift does not compromise data integrity.

-

Sample Dissolution: Dissolve 15 mg of purified 3-Methyl-4-(methylthio)anisole in 0.6 mL of CDCl3 containing 0.03% v/v TMS.

-

Causality: CDCl3 is chosen as the solvent because it lacks exchangeable protons, and its low polarity prevents the disruption of the weak intramolecular interactions of the sample.

-

-

Probe Tuning and Shimming: Lock the spectrometer to the deuterium signal of CDCl3 and perform gradient shimming.

-

Causality: Precise shimming on the deuterium lock signal ensures sharp line widths, which is absolutely critical for resolving the fine 2.8 Hz meta-coupling between H-2 and H-6.

-

-

Pulse Sequence Selection: Acquire the ¹³C spectrum using a standard 1D sequence with a 10-second relaxation delay (D1).

-

Causality: A long relaxation delay ensures that the quaternary carbons (C-1, C-3, C-4) fully relax between pulses, allowing for accurate integration if quantitative NMR (qNMR) is required.

-

Data Visualization

Fig 1: Synthesis pathway showing the aberrant O-methylation leading to the anisole impurity.

Fig 2: Step-by-step GC-MS analytical workflow for the detection of the anisole impurity.

References

-

[1] National Center for Biotechnology Information. "3-Methyl-4-(methylthio)anisole | CID 597806 - PubChem". PubChem. URL:[Link]

-

[2] Boyd, W. G. (1985). "Impurity Problems in Chromatographic Method Studies for Fenthion Formulations". Journal of AOAC INTERNATIONAL, Volume 68, Issue 5, Pages 925–929. URL:[Link]

Sources

3-Methyl-4-(methylthio)anisole: Comprehensive Synthesis Pathways, Mechanistic Insights, and Analytical Profiling

Executive Summary

3-Methyl-4-(methylthio)anisole (CAS: 22583-04-6) is a specialized aromatic thioether characterized by a methoxy group, a methyl group, and a methylthio group on a central benzene ring. With a molecular weight of 168.26 g/mol , this electron-rich compound is primarily recognized in the agrochemical sector as a critical co-eluting impurity in the synthesis of the broad-spectrum organophosphate insecticide, fenthion[1][2]. Beyond its role as an analytical reference standard, it serves as a versatile building block in fine chemical synthesis, leveraging its highly functionalized aromatic system for selective cross-coupling and derivatization[3].

Core Synthesis Pathways

The synthesis of 3-methyl-4-(methylthio)anisole requires precise control over regioselectivity due to the competing electronic effects of the methyl, methoxy, and thioether moieties. Three primary pathways dictate its industrial and laboratory-scale production:

Route A: Phenolic O-Methylation (The Precursor Pathway)

The most reliable and frequently utilized method begins with m-cresol. The m-cresol undergoes electrophilic thiomethylation at the para position to yield 4 (CAS: 3120-74-9)[3][4]. This intermediate is a commercially available, stable solid (mp: 56-60 °C)[5]. Subsequent O-methylation of the hydroxyl group using a methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a mild base yields the target anisole[3].

Route B: Transition-Metal Catalyzed C-S Cross-Coupling

For applications requiring orthogonal functionalization, the target can be synthesized via a Buchwald-Hartwig or Ullmann-type C-S cross-coupling. Starting from 4-bromo-3-methylanisole, the reaction with sodium methanethiolate is catalyzed by transition metal complexes (such as palladium or copper) to form the critical carbon-sulfur bond[6].

Route C: Electrophilic Sulfenylation

Alternatively, a Friedel-Crafts-type electrophilic sulfenylation can be performed directly on 3-methylanisole using methanesulfenyl chloride (MeSCl) and a Lewis acid catalyst (e.g., FeCl₃)[3].

Overall synthetic pathways for 3-Methyl-4-(methylthio)anisole production.

Mechanistic Deep Dive & Causality

Expertise in synthetic chemistry requires understanding why specific conditions are chosen to ensure high fidelity and yield.

-

Base Selection in Route A : Potassium carbonate (K₂CO₃) is selected over stronger bases like sodium hydride (NaH) for the O-methylation of 3-methyl-4-(methylthio)phenol. The pKa of the phenol is sufficiently low (~10) that K₂CO₃ in a polar aprotic solvent like DMF ensures complete formation of the highly nucleophilic phenoxide ion without risking base-catalyzed side reactions or cleavage at the methylthio ether[4].

-

Catalyst Causality in Route B : 6 (e.g., Pd₂(dba)₃ with Xantphos) are preferred over traditional unligated copper for the C-S coupling because they operate at lower temperatures[6]. This prevents the thermal degradation of the thioether and suppresses the formation of disulfides, ensuring high regioselectivity.

Experimental Protocols: Self-Validating Systems

Below is a self-validating, step-by-step protocol for Route A (O-Methylation) , designed for high-purity reference standard preparation.

Step-by-step experimental workflow for the O-methylation of 3-methyl-4-(methylthio)phenol.

Step-by-Step Methodology:

-

Preparation : Dissolve 1.0 equivalent (e.g., 15.4 g, 0.1 mol) of 5 (>97% purity) in 100 mL of anhydrous N,N-Dimethylformamide (DMF) under an inert argon atmosphere[5].

-

Deprotonation : Add 1.5 equivalents (20.7 g) of finely powdered, anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes to ensure complete phenoxide formation. The solution will typically darken slightly.

-

Alkylation : Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 equivalents (17.0 g, 7.5 mL) of Methyl Iodide (MeI) dropwise over 15 minutes to control the exothermic alkylation.

-

Propagation : Remove the ice bath and heat the mixture to 60 °C for 4 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 9:1) until the phenolic starting material is completely consumed.

-

Quench & Extraction : Cool to room temperature and quench by pouring into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the crude oil via silica gel column chromatography (eluting with 95:5 Hexane:EtOAc) to yield 3-methyl-4-(methylthio)anisole as a clear, pale-yellow liquid. Validate purity via GC-MS (>99%).

Quantitative Data Presentation

The following table summarizes the comparative efficiency of the three synthesis pathways based on standard laboratory optimizations.

| Synthesis Route | Starting Material | Key Reagents / Catalysts | Temp (°C) | Time (h) | Avg. Yield (%) |

| A: O-Methylation | 3-Methyl-4-(methylthio)phenol | MeI, K₂CO₃, DMF | 60 | 4 | 92 - 95 |

| B: C-S Coupling | 4-Bromo-3-methylanisole | NaSMe, Pd₂(dba)₃, Xantphos | 100 | 12 | 84 - 88 |

| C: Sulfenylation | 3-Methylanisole | MeSCl, FeCl₃, CH₂Cl₂ | 0 - 25 | 6 | 70 - 75 |

Analytical Profiling & Impurity Tracking

In the context of agrochemical development, 3-methyl-4-(methylthio)anisole was historically identified as a major co-eluting impurity during the collaborative 2[2]. Fenthion (O,O-dimethyl O-[3-methyl-4-(methylthio)phenyl] phosphorothioate) shares an almost identical aromatic core, leading to severe separation challenges in liquid chromatography (LC).

During LC method validation using a Zorbax ODS column and a methanol-water-H₃PO₄ mobile phase, this anisole derivative caused a significant positive bias (estimated at 0.5 - 1.5%) in fenthion quantification[2]. To resolve this, Gas Chromatography-Mass Spectrometry (GC-MS) using electron ionization (EI) became the gold standard for verification[6]. The mass spectrum of 3-methyl-4-(methylthio)anisole exhibits a distinct molecular ion peak at m/z 168, with characteristic fragmentation involving the loss of a methyl radical (m/z 153) and subsequent loss of formaldehyde or carbon monoxide from the methoxy group, clearly differentiating it from fenthion and its bis-methylthio impurities[2].

Analytical workflow for identifying the co-eluting anisole impurity in fenthion formulations.

Conclusion

The synthesis and analytical tracking of 3-methyl-4-(methylthio)anisole underscore the critical intersection of organic synthesis and quality control in chemical manufacturing. Whether synthesized via the highly efficient phenolic O-methylation route or through advanced transition-metal cross-coupling, maintaining rigorous mechanistic control is essential. As demonstrated by its impact on fenthion formulation profiling, understanding the chemical behavior of such impurities is paramount for ensuring the integrity of commercial chemical products.

References

- Benchchem - 3-Methyl-4-(methylthio)

- NIH PubChem - 3-Methyl-4-(methylthio)

- Oxford University Press (OUP)

- Chem960 - 3-Methyl-4-(methylthio)phenol (CAS No. 3120-74-9)

- Benchchem - Catalytic Systems in the Synthesis of 3-Methyl-4-(methylthio)

- Sigma-Aldrich - 3-Methyl-4-(methylthio)

Sources

- 1. 3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. benchchem.com [benchchem.com]

- 4. 3120-74-9(3-Methyl-4-(methylthio)phenol) | Kuujia.com [kuujia.com]

- 5. 3-Methyl-4-(methylthio)phenol 97 3120-74-9 [sigmaaldrich.com]

- 6. 3-Methyl-4-(methylthio)anisole | 22583-04-6 | Benchchem [benchchem.com]

Unlocking 3-Methyl-4-(methylthio)anisole: A Technical Guide to Analytical Profiling and Synthetic Applications

Executive Overview

In the landscape of organic synthesis and analytical chemistry, certain molecules serve dual roles as both critical synthetic building blocks and notorious analytical challenges. 3-Methyl-4-(methylthio)anisole (CAS: 22583-04-6) is a prime example. Primarily recognized as a core aromatic precursor in the synthesis of acetylcholinesterase (AChE) inhibitors like Fenamiphos[1], it is also a well-documented impurity in organophosphate formulations such as Fenthion[2].

This whitepaper provides an in-depth technical analysis of 3-Methyl-4-(methylthio)anisole. Moving beyond basic chemical data, we will explore the causality behind its analytical behavior, its structural-activity relationship (SAR) potential in agrochemical and olfactory research, and provide self-validating protocols for its isolation, detection, and synthetic transformation.

Physicochemical Architecture & Mechanistic Implications

The reactivity and chromatographic behavior of 3-Methyl-4-(methylthio)anisole are dictated by its unique tri-substituted aromatic ring. The molecule features a methoxy group (-OCH₃), a methyl group (-CH₃), and a methylthio group (-SCH₃).

From a mechanistic standpoint, both the methoxy and methylthio groups are strong electron-donating groups (EDGs) via resonance, making the aromatic ring highly nucleophilic. However, the difference in polarizability between the hard oxygen atom and the soft sulfur atom presents a unique opportunity for selective chemical transformations, which we exploit in downstream synthesis.

As documented in the [3], the compound's quantitative parameters directly inform our experimental design:

Table 1: Physicochemical Profile & Experimental Causality

| Property | Value | Causality / Experimental Relevance |

| Molecular Weight | 168.26 g/mol | Determines the primary MS precursor ion (m/z 169.07 [M+H]⁺). |

| Exact Mass | 168.060886 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) identification. |

| XLogP3 | 2.9 | Dictates strong retention on C18 reverse-phase LC columns. |

| Topological Polar Surface Area | 34.5 Ų | Indicates high lipophilicity; requires a high organic ratio in mobile phases. |

Analytical Utility: Impurity Profiling in Agrochemicals

Historically, 3-Methyl-4-(methylthio)anisole has caused significant analytical hurdles. During collaborative method validation for fenthion formulations, this anisole derivative was discovered as a co-eluting impurity that produced a positive bias in quantification[2].

To resolve this, modern chromatographic methods must leverage specific stationary phases and mobile phase modifiers. We utilize a Zorbax ODS (C18) column paired with an acidic mobile phase (Methanol/Water/H₃PO₄). The causality behind the acid choice is critical: while the anisole itself is neutral, the H₃PO₄ suppresses the ionization of co-eluting phenolic impurities, increasing their retention time and pulling them away from the anisole peak, thereby achieving baseline resolution[2].

Analytical Workflow Visualization

Fig 1. Self-validating LC-MS/MS workflow for anisole impurity quantification.

Protocol 1: LC-UV/MS Quantification of Anisole Impurities

This protocol is designed as a self-validating system to ensure data integrity.

-

Sample Preparation: Weigh 50 mg of the pesticide formulation and dissolve in 10 mL of Methanol. Add 100 µL of Dipentyl phthalate (1 mg/mL) as an internal standard (IS). Causality: Dipentyl phthalate is chosen because its extreme lipophilicity ensures it elutes in a matrix-free region of the chromatogram.

-

Chromatographic Separation: Inject 5 µL onto a Zorbax ODS column (250 x 4.6 mm, 5 µm). Run an isocratic mobile phase of Methanol:Water:H₃PO₄ (75:25:0.1 v/v/v) at 1.0 mL/min.

-

Detection: Monitor UV absorbance at 254 nm or utilize ESI+ MS in Multiple Reaction Monitoring (MRM) mode.

-

Self-Validation Check: The system must pass a System Suitability Test (SST) before sample analysis. Validation Rule: If the chromatographic resolution ( Rs ) between the active ingredient and 3-Methyl-4-(methylthio)anisole is <1.5 , or if the IS recovery deviates by >5% , the run is automatically invalidated. This prevents matrix-induced bias from compromising the data.

Synthetic Applications: Pathway to AChE Inhibitors

Beyond analysis, 3-Methyl-4-(methylthio)anisole is a highly valuable synthetic intermediate, particularly noted by suppliers like for its role in synthesizing systemic AChE inhibitors[1].

To convert this anisole into an active pesticide (e.g., Fenamiphos analogs), the methoxy group must be converted into a reactive phenol. The synthetic challenge lies in cleaving the aryl methyl ether without oxidizing or cleaving the adjacent thioether.

The Mechanistic Solution: We utilize Boron Tribromide (BBr₃). According to Hard-Soft Acid-Base (HSAB) theory, BBr₃ is a hard Lewis acid. It selectively coordinates with the hard oxygen atom of the methoxy group rather than the soft sulfur atom of the methylthio group, driving a highly selective demethylation.

Synthetic Pathway Visualization

Fig 2. Mechanistic pathway for the selective demethylation of the anisole precursor.

Protocol 2: Selective Demethylation to 3-Methyl-4-(methylthio)phenol

This protocol incorporates strict self-validating checkpoints to prevent downstream failure.

-

Reaction Setup: Dissolve 10 mmol of 3-Methyl-4-(methylthio)anisole in 50 mL of anhydrous Dichloromethane (CH₂Cl₂) under an inert Nitrogen atmosphere. Cool the flask to -78°C using a dry ice/acetone bath. Causality: Cryogenic temperatures suppress the kinetic energy of the system, preventing BBr₃ from initiating unwanted side reactions with the thioether.

-

Reagent Addition: Add 12 mmol of BBr₃ (1.0 M in CH₂Cl₂) dropwise over 30 minutes. Allow the reaction to slowly warm to room temperature over 4 hours.

-

Quenching & Extraction: Cool the reaction back to 0°C and carefully quench with 20 mL of ice-cold water to hydrolyze the boron complex. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Self-Validation Check: Prior to solvent evaporation, the reaction must be validated via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (8:2). Validation Rule: The protocol dictates that if the starting material spot ( Rf≈0.7 ) has not completely disappeared, the reaction is incomplete. Proceeding to phosphorylation with mixed starting material invalidates the entire batch. If incomplete, the batch must be re-subjected to fresh BBr₃.

Summary of Quantitative Reaction Parameters

To ensure reproducibility across different laboratory setups, the following table summarizes the critical parameters for the synthetic transformation:

Table 2: Optimized Parameters for Selective Demethylation

| Parameter | Optimized Value | Tolerance Limit | Consequence of Deviation |

| Temperature (Addition) | -78°C | ± 5°C | Higher temps lead to thioether cleavage. |

| BBr₃ Equivalents | 1.2 eq | 1.1 - 1.3 eq | Excess causes poly-bromination of the ring. |

| Reaction Time | 4 Hours | ± 30 mins | Premature quenching reduces phenol yield. |

| TLC Solvent System | Hexane:EtOAc (8:2) | N/A | Fails to resolve anisole from phenol. |

References

-

National Center for Biotechnology Information. "3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806". PubChem.[Link]

-

Journal of AOAC INTERNATIONAL. "Impurity Problems in Chromatographic Method Studies for Fenthion Formulations". Oxford Academic.[Link]

Sources

Technical Whitepaper: Safety, Handling, and Synthetic Applications of 3-Methyl-4-(methylthio)anisole

Executive Summary

3-Methyl-4-(methylthio)anisole (CAS: 22583-04-6) is a highly specialized organic compound characterized by its dual ether functionalities—a methoxy group and a methylthio (thioether) group—anchored to a methylated benzene ring[1]. In the realm of drug development and agrochemical manufacturing, it serves as a critical synthetic intermediate. Its most prominent industrial application is acting as the core phenolic base precursor in the synthesis of Fenamiphos, a potent systemic acetylcholinesterase (AChE) inhibitor used as a nematicide[1]. Due to its specific functional groups, the compound presents unique toxicological hazards and reactivity profiles that require rigorous, self-validating handling protocols to ensure laboratory safety and synthetic efficacy.

Physicochemical Profiling & Structural Causality

Understanding the physical properties of 3-Methyl-4-(methylthio)anisole is essential for predicting its behavior in both synthetic workflows and accidental exposure scenarios. The lipophilic nature of the molecule, driven by the thioether and aromatic ring, dictates its high permeability through biological membranes and standard porous personal protective equipment (PPE).

Quantitative Chemical Data

| Property | Value | Source |

| Chemical Name | 3-Methyl-4-(methylthio)anisole | PubChem |

| IUPAC Name | 4-methoxy-2-methyl-1-methylsulfanylbenzene | Benchchem[1] |

| CAS Number | 22583-04-6 | PubChem |

| Molecular Formula | C9H12OS | PubChem |

| Molecular Weight | 168.26 g/mol | PubChem |

Causality Insight: The presence of the thioether (-SCH₃) moiety makes this compound susceptible to slow oxidation into sulfoxides or sulfones when exposed to atmospheric oxygen or strong oxidizing agents. This necessitates inert atmospheric storage to maintain chemical integrity.

Mechanistic Toxicology & Hazard Identification

According to the Globally Harmonized System (GHS), 3-Methyl-4-(methylthio)anisole is classified under several acute and localized hazard categories.

GHS Hazard Classifications & Toxicological Causality

| GHS Code | Hazard Statement | Mechanistic Causality |

| H302 | Harmful if swallowed | The compound's high lipophilicity facilitates rapid systemic absorption through the gastrointestinal mucosa, leading to acute oral toxicity. |

| H315 | Causes skin irritation | The aromatic thioether disrupts epidermal lipid bilayers upon contact, causing localized dermatitis and erythema. |

| H319 | Causes serious eye irritation | Direct interaction with the aqueous environment of the cornea leads to protein denaturation and acute inflammatory response. |

| H335 | May cause respiratory irritation | Volatilization of the compound (especially under mild heating) produces vapors that chemically irritate the sensitive mucosal tissues of the upper respiratory tract. |

Self-Validating Handling & Storage Protocols

To mitigate the risks outlined above, handling must follow a self-validating system where every safety measure is empirically confirmed before proceeding.

Step-by-Step Methodology: Laboratory Handling and Dispensing

-

Pre-Operational Validation: Before opening the primary container, activate the local exhaust ventilation (LEV) system.

-

Validation Step: Use a digital anemometer to verify the fume hood face velocity is strictly between 100–120 feet per minute (fpm). Do not proceed if the airflow is outside this range.

-

-

PPE Donning: Equip standard chemical-resistant gear.

-

Causality: Due to the compound's lipophilic nature, standard latex is insufficient. Nitrile gloves (minimum 0.11 mm thickness) must be worn to prevent dermal permeation.

-

-

Inert Dispensing: Purge the primary container with Argon or Nitrogen gas before and after dispensing.

-

Causality: Preventing atmospheric oxygen ingress halts the oxidative degradation of the thioether group, preserving the reagent's purity for sensitive downstream synthesis.

-

-

Decontamination: Wipe all spatulas and analytical balances with a non-polar solvent (e.g., hexane) followed by 70% ethanol.

-

Validation Step: Visually inspect for the absence of residue and confirm the absence of the characteristic sulfurous odor before declaring the workspace clean.

-

Synthetic Applications: The Fenamiphos Workflow

The primary synthetic utility of 3-Methyl-4-(methylthio)anisole lies in its structural readiness to be converted into an active organophosphate[1].

Chemical synthesis pathway from 3-Methyl-4-(methylthio)anisole to Fenamiphos.

Step-by-Step Methodology: Organophosphate Precursor Synthesis

-

Ether Cleavage (Demethylation): Dissolve 3-Methyl-4-(methylthio)anisole in anhydrous dichloromethane (DCM). Slowly add Boron Tribromide (BBr₃) at -78°C.

-

Causality: BBr₃ is a hard Lewis acid that selectively coordinates with the methoxy oxygen, facilitating ether cleavage to form a phenol without oxidizing the sensitive thioether moiety.

-

-

Quenching & Intermediate Isolation: Carefully quench the reaction with water to hydrolyze the boron complex, yielding the intermediate 3-Methyl-4-methylthiophenol (CAS: 3120-74-9)[2].

-

Validation Step: Perform Thin-Layer Chromatography (TLC) using a UV lamp (254 nm) to confirm the complete disappearance of the anisole starting material.

-

-

Phosphorylation: React the isolated phenol with an appropriate phosphoramidochloridate in the presence of a mild base (e.g., triethylamine) to synthesize the final Fenamiphos product[1].

Emergency Remediation & Spill Management

In the event of an accidental release, the primary objective is to prevent vapor inhalation and avoid exothermic oxidation of the chemical.

Step-by-step emergency spill response workflow for hazardous chemical containment.

Step-by-Step Methodology: Emergency Spill Remediation

-

Immediate Isolation: Evacuate personnel from the immediate vicinity.

-

Validation Step: Ensure the laboratory's ambient pressure monitor indicates negative pressure relative to the hallway, preventing vapor migration.

-

-

Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth or dry sand.

-

Causality: Avoid reactive chemical neutralizers or strong oxidizing cleaning agents, as the thioether group can undergo dangerous exothermic oxidation.

-

-

Collection & Disposal: Mechanically collect the saturated absorbent using non-sparking tools and seal it in a secondary hazardous waste container.

-

Atmospheric Clearance:

-

Validation Step: Utilize a Photoionization Detector (PID) equipped with a 10.6 eV lamp to sweep the area. The spill remediation protocol is only considered complete when ambient VOC levels register strictly below 1 ppm.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 597806, 3-Methyl-4-(methylthio)anisole". PubChem.[Link]

-

Chemsrc. "3-Methyl-4-methylthiophenol | CAS#:3120-74-9". Chemsrc Chemical Database.[Link]

Sources

"3-Methyl-4-(methylthio)anisole" material safety data sheet (MSDS)

An In-Depth Technical Guide to the Safe Handling of 3-Methyl-4-(methylthio)anisole

For the modern research scientist and drug development professional, a chemical's Safety Data Sheet (SDS) is the starting point, not the destination, for a comprehensive understanding of risk. This guide moves beyond a simple recitation of data to provide a deeper, more instructive analysis of 3-Methyl-4-(methylthio)anisole (CAS No. 22583-04-6). By understanding the causality behind safety protocols, researchers can not only ensure compliance but also foster a proactive culture of safety and scientific integrity within the laboratory.

This document synthesizes available data to build a robust safety profile, offering field-proven insights into handling, risk mitigation, and emergency preparedness for this specific synthetic intermediate.

Core Chemical Identity and Physicochemical Profile

3-Methyl-4-(methylthio)anisole is an organic compound primarily utilized as a synthetic intermediate in various chemical manufacturing processes, including in the synthesis of the nematicide Fenamiphos.[1] Its identity is defined by the following key identifiers and properties.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-methoxy-2-methyl-1-methylsulfanylbenzene | PubChem[1][2] |

| Synonyms | Benzene, 4-methoxy-2-methyl-1-(methylthio)- | PubChem[2] |

| CAS Number | 22583-04-6 | PubChem[2] |

| Molecular Formula | C₉H₁₂OS | PubChem[1][2] |

| Molecular Weight | 168.26 g/mol | PubChem[2] |

| Physical State | Presumed liquid or solid, based on related isomers. | N/A |

| Boiling Point | Data not available. For the related isomer 4-Methoxythioanisole: 99 °C at 4 mmHg. | MilliporeSigma |

| Melting Point | Data not available. For the related isomer 4-Methoxythioanisole: 22-23 °C. | MilliporeSigma |

| Density | Data not available. For the related isomer 4-Methoxythioanisole: 1.11 g/mL at 25 °C. | MilliporeSigma |

Hazard Identification and Toxicological Assessment

The Globally Harmonized System (GHS) provides the primary hazard classification for this compound. Understanding these classifications is the first step in developing a robust risk assessment. According to notifications to the European Chemicals Agency (ECHA), 3-Methyl-4-(methylthio)anisole is classified with significant hazards that demand rigorous control measures.[2]

GHS Hazard Classification: [2]

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.

-

Skin Irritation (Category 2) - H315: Causes skin irritation.

-

Serious Eye Irritation (Category 2) - H319: Causes serious eye irritation.

-

Specific Target Organ Toxicity, Single Exposure (Category 3) - H335: May cause respiratory irritation.

Expert Analysis of Toxicological Profile:

The GHS classifications paint a clear picture of a substance that is moderately toxic upon ingestion and a primary irritant to the skin, eyes, and respiratory system.

-

Acute Oral Toxicity (H302): This classification implies that ingestion of a relatively small quantity of the substance can cause significant health effects. This is a critical consideration in a lab environment, where accidental ingestion can occur via contaminated hands. This underscores the absolute necessity of prohibiting eating, drinking, and smoking in the laboratory and practicing diligent hand hygiene.[3][4]

-

Skin and Eye Irritation (H315, H319): These classifications are common for aromatic organic compounds. The irritation is a result of localized inflammatory responses upon contact. For researchers, this means that even brief, incidental contact can lead to dermatitis or painful eye conditions. The "self-validating system" here is the mandatory use of appropriate gloves and safety glasses or goggles, which physically prevents the initial contact required to elicit the hazard.[5][6]

-

Respiratory Irritation (H335): Vapors or aerosols of this compound can irritate the mucous membranes of the respiratory tract.[2] This is particularly relevant when handling the substance outside of a fume hood, during heating, or when generating aerosols (e.g., via sonication or vigorous mixing). The primary control for this hazard is to ensure all manipulations are performed in a well-ventilated area, preferably within a certified chemical fume hood.[7][8]

In the absence of detailed, publicly available toxicological studies (e.g., LD50 data), a conservative approach is mandated. The principles of "As Low As Reasonably Practicable" (ALARP) should be applied to minimize all routes of exposure. For novel research applications, a risk assessment may involve considering "read-across" data from structurally similar molecules, a toxicological principle used to estimate the toxicity of a substance based on data from analogues.[9]

Exposure Control and Personal Protection

Translating hazard identification into effective laboratory practice requires a multi-layered approach, prioritizing engineering controls, followed by administrative controls and, finally, Personal Protective Equipment (PPE).

Engineering Controls

The primary engineering control for handling 3-Methyl-4-(methylthio)anisole is a certified chemical fume hood . This is non-negotiable for any procedure that could generate vapors or aerosols, such as weighing, transferring, heating, or reacting the material.[7] The fume hood provides containment and protects the user from respiratory exposure. Additionally, eyewash stations and safety showers must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the GHS hazards. The following diagram illustrates this logical relationship.

Caption: Relationship between GHS Hazards and required PPE.

Table 2: Personal Protective Equipment (PPE) Protocol

| Protection | Specification | Rationale and Best Practices |

| Eye/Face | Chemical safety goggles meeting ANSI Z87.1 (US) or EN166 (EU) standards.[6][7] | Protects against splashes and vapors that cause serious eye irritation (H319). Standard safety glasses are insufficient. |

| Hand | Chemical-resistant gloves (e.g., Nitrile). Inspect for tears or pinholes before each use.[10] | Prevents skin irritation (H315) and absorption. Change gloves immediately if contaminated. Wash hands thoroughly after removal.[3] |

| Body | Flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental contact and provides a removable barrier in case of a spill. |

| Respiratory | Not required when using a fume hood. For spills or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges is necessary.[6] | Mitigates the risk of respiratory tract irritation (H335) when engineering controls are not available or fail. |

Handling, Storage, and Emergency Procedures

Proper handling and storage are critical for preventing incidents. The following workflow outlines a safe handling protocol from receipt to disposal.

Caption: Safe handling workflow for 3-Methyl-4-(methylthio)anisole.

Safe Handling and Storage

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] Keep away from heat, sparks, open flames, and strong oxidizing agents.[7][11] The storage area should be designated for flammable or combustible materials if flashpoint data for related compounds is considered.

-

Handling: Always work within a chemical fume hood.[7] Use spark-proof tools and ensure equipment is properly grounded to prevent static discharge, a common ignition source for organic vapors.[4] Avoid inhalation of vapor and any contact with skin and eyes.[3] After handling, wash hands and other exposed areas thoroughly.[5]

First-Aid Measures

Immediate and correct first aid is crucial. Anyone working with this chemical must be familiar with these procedures and the location of safety equipment.

-

In case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.[5][6]

-

In case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get medical advice if skin irritation occurs or persists.[5][6]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3][5]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][6]

Accidental Release and Fire-Fighting Measures

-

Spill Response: Evacuate personnel to a safe area.[5] Remove all sources of ignition.[3] Ensure adequate ventilation. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a suitable, sealed container for disposal.[8][10]

-

Fire-Fighting: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][8] Water spray can be used to cool unopened containers.[3] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[11]

Stability and Reactivity

-

Chemical Stability: The compound is stable under recommended storage conditions.[5]

-

Conditions to Avoid: Excess heat, sources of ignition (flames, sparks), and incompatible materials.[7]

-

Incompatible Materials: Strong oxidizing agents.[7] Reactions with strong oxidizers can be highly exothermic and potentially explosive.

-

Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes including carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides (SOx).[11][12]

Advanced Safety Considerations for R&D Professionals

For professionals in drug development and research, the use of a chemical intermediate like 3-Methyl-4-(methylthio)anisole often involves novel reaction pathways and conditions where the risk profile is not fully characterized.

-

Management of Change: Any deviation from a standard protocol, such as scaling up a reaction, changing a solvent, or using a new piece of equipment, requires a formal risk assessment. The new conditions could alter the physical state, vapor pressure, or reactivity of the substance, thus changing the risk profile.

-

Waste Disposal: Chemical waste containing this substance must be treated as hazardous. It should be collected in a clearly labeled, sealed container and disposed of through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[11] Do not dispose of it down the drain.[3]

-

Toxicological Data Gaps: The lack of comprehensive toxicological data means a precautionary principle must be applied.[7] Assume the substance may have unknown chronic effects and minimize exposure accordingly. For drug development programs where metabolites or derivatives might be synthesized, each new compound requires its own safety assessment. The Threshold of Toxicological Concern (TTC) is a valuable concept in such scenarios, providing a conservative exposure limit below which there is a low probability of adverse health effects in the absence of chemical-specific toxicity data.[13][14]

By integrating this in-depth understanding into daily laboratory operations, researchers can ensure that their work with 3-Methyl-4-(methylthio)anisole is conducted with the highest standards of safety and scientific rigor.

References

-

PubChem. 3-Methyl-4-(methylthio)anisole. National Center for Biotechnology Information. [Link]

-

LookChem. 3-Methyl-4-(methylthio)phenol Safety Data Sheets(SDS).[Link]

-

Cole-Parmer. Material Safety Data Sheet - 3-methylanisole, 99%.[Link]

-

Science Company. Anisole - Material Safety Data Sheet (MSDS).[Link]

-

Loba Chemie. ANISOLE FOR SYNTHESIS - Safety Data Sheet.[Link]

-

Wikipedia. Thioanisole.[Link]

-

Thermo Fisher Scientific. Thioanisole - SAFETY DATA SHEET.[Link]

-

CPAchem. Safety data sheet - Methyl 3-(methylthio)propionate.[Link]

-

Food and Chemical Toxicology. Update to RIFM fragrance ingredient safety assessment, isobutyl propionate, CAS Registry Number 540-42-1.[Link]

-

Food and Chemical Toxicology. RIFM fragrance ingredient safety assessment, 1-cyclopropylmethyl-4-methoxybenzene, CAS registry number 16510-27-3.[Link]

-

ResearchGate. RIFM fragrance ingredient safety assessment, acetanisole, CAS Registry Number 100-06-1 | Request PDF.[Link]

-

PubMed. RIFM FRAGRANCE INGREDIENT SAFETY ASSESSMENT p-Methylanisole, CAS Registry Number 104-93-8.[Link]

-

ResearchGate. RIFM fragrance ingredient safety assessment, 3-methyl-2,4-nonedione, CAS Registry Number 113486-29-6 | Request PDF.[Link]

Sources

- 1. 3-Methyl-4-(methylthio)anisole | 22583-04-6 | Benchchem [benchchem.com]

- 2. 3-Methyl-4-(methylthio)anisole | C9H12OS | CID 597806 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. lobachemie.com [lobachemie.com]

- 5. lookchem.com [lookchem.com]

- 6. angenechemical.com [angenechemical.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chemicalbull.com [chemicalbull.com]

- 9. research-portal.uu.nl [research-portal.uu.nl]

- 10. gustavus.edu [gustavus.edu]

- 11. geneseo.edu [geneseo.edu]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Organoleptic Architecture of 3-Methyl-4-(methylthio)anisole: A Technical Guide to Sulfur-Containing Aromatics in Flavor and Fragrance Chemistry

Executive Summary

In the intricate landscape of flavor and fragrance chemistry, sulfur-containing volatile organic compounds (VOCs) occupy a unique and highly potent niche. Among these, 3-Methyl-4-(methylthio)anisole (CAS: 22583-04-6) represents a structurally fascinating thioether. Originally identified as a critical intermediate and co-eluting impurity in the synthesis of agrochemicals (such as the insecticide fenthion)[1][2], this compound and its structural isomers have garnered significant attention in sensory science. Their distinct organoleptic properties—ranging from roasted and woody to intense savory and alliaceous notes—make them invaluable for structure-activity relationship (SAR) studies in advanced fragrance formulation and food chemistry[3].

This whitepaper provides an in-depth technical analysis of 3-Methyl-4-(methylthio)anisole, detailing its structural sensory mechanics, rigorous synthesis workflows, and the hyphenated analytical protocols required for its evaluation.

Chemical Identity & Structure-Activity Relationship (SAR)

The sensory perception of thioanisoles is dictated by the precise spatial arrangement of their functional groups. 3-Methyl-4-(methylthio)anisole consists of a central benzene ring functionalized with a methoxy group (-OCH₃), a methyl group (-CH₃), and a methylthio group (-SCH₃).

Mechanistic Causality in Olfaction

The integration of a sulfur atom into the aromatic ring system dramatically alters the molecule's interaction with human olfactory receptors (ORs).

-

The Thioether Core (-SCH₃): Sulfur's high polarizability and presence of lone-pair electrons facilitate strong London dispersion forces and potential coordination with copper ions embedded in specific metallo-receptors within the olfactory epithelium. This lowers the odor detection threshold exponentially compared to purely oxygenated analogs[4][5].

-

The Methoxy Group (-OCH₃): Acts as an electron-donating group via resonance, increasing the electron density of the aromatic ring. This subtle electronic shift modulates the harsh "sulfury" impact, introducing ethereal or anisic facets[6].

-

The Methyl Group (-CH₃): Provides steric bulk. In the 3-position, it restricts the rotational freedom of the adjacent methylthio group, locking it into a conformation that specifically targets "savory" or "roasted" receptor pockets rather than purely "alliaceous" (garlic/onion) ones.

Table 1: Physicochemical Properties

| Property | Value | Scientific Implication |

| Molecular Formula | C₉H₁₂OS | Defines the foundational volatile organic framework. |

| Molecular Weight | 168.26 g/mol | Ideal mass for high volatility and rapid headspace partitioning. |

| CAS Number | 22583-04-6 | Unique identifier for regulatory and synthesis tracking. |

| Physical State | Colorless to pale yellow liquid | Requires storage under inert gas to prevent photo-oxidation. |